Albaconazole vs. Fluconazole and Voriconazole: Superior In Vitro Potency Against Cryptococcus gattii
In a head-to-head in vitro susceptibility study of 55 Cryptococcus gattii strains, albaconazole demonstrated statistically significantly lower geometric mean MIC values compared to both fluconazole and voriconazole. Minimal fungicidal concentrations (MFCs) were also substantially lower for albaconazole [1].
| Evidence Dimension | In vitro antifungal activity (geometric mean MIC) |
|---|---|
| Target Compound Data | 0.02 μg/mL (MIC); 0.023 μg/mL (MFC) |
| Comparator Or Baseline | Fluconazole: 1.73 μg/mL (MIC); Voriconazole: 0.03 μg/mL (MIC), 0.07 μg/mL (MFC) |
| Quantified Difference | Albaconazole MIC 86.5-fold lower than fluconazole; 33% lower than voriconazole. MFC 67% lower than voriconazole (P<0.001). |
| Conditions | CLSI broth microdilution; 55 clinical/environmental C. gattii isolates; P=0.003 for MIC comparison. |
Why This Matters
For researchers studying cryptococcal infections or developing therapies for Cryptococcus gattii, albaconazole offers a quantifiably superior potency profile that may translate to enhanced efficacy in relevant disease models compared to established triazoles.
- [1] Morera-López Y, Torres-Rodríguez JM, Jiménez-Cabello T, et al. Cryptococcus gattii: in vitro susceptibility to the new antifungal albaconazole versus fluconazole and voriconazole. Med Mycol. 2005;43(6):505-510. View Source
